

Application Notes and Protocols: C16 Galactosylceramide in Cell-Based Antigen Presentation Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C16 Galactosylceramide**

Cat. No.: **B019202**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide is a synthetic analog of the potent immunostimulatory glycolipid, α -Galactosylceramide (α -GalCer). Like its prototype, **C16 Galactosylceramide** is recognized by invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. This recognition occurs when **C16 Galactosylceramide** is presented by the non-classical MHC class I-like molecule, CD1d, expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs) and B cells.^{[1][2]} Upon activation, iNKT cells rapidly produce a plethora of cytokines, including both Th1-type (e.g., IFN- γ) and Th2-type (e.g., IL-4) cytokines, enabling them to modulate a wide range of immune responses.^{[2][3]} This potent immunomodulatory activity has positioned **C16 Galactosylceramide** and other α -GalCer analogs as attractive candidates for therapeutic development in cancer immunotherapy, vaccine adjuvants, and the treatment of autoimmune diseases.^[2]

These application notes provide detailed protocols for utilizing **C16 Galactosylceramide** in cell-based antigen presentation assays to stimulate and analyze iNKT cell responses.

Data Presentation

The following tables summarize quantitative data from representative studies on iNKT cell activation by α -Galactosylceramide analogs. These values can serve as a baseline for expected results when using **C16 Galactosylceramide**.

Table 1: In Vitro iNKT Cell Activation by α -Galactosylceramide Analogs

Cell Type	Stimulant (Concentration)	Readout	Result	Reference
Mouse Va14V β 8.2 NKT cell hybridoma	α -GalCer (100 ng/mL) pulsed A20-CD1d cells	IL-2 Production	High	[4]
Human iNKT cell lines	α -GalCer (various concentrations) pulsed PBMCs	GM-CSF Production	Dose-dependent increase	[4]
Human PBMCs	KRN7000 (α - GalCer)	IFN- γ production by iNKT cells	Peak at 24-48 hours	[5]
Human PBMCs	KRN7000 (α - GalCer)	NK cell transactivation (IFN- γ production)	Peak at 20-24 hours	[5]

Table 2: In Vivo iNKT Cell Activation by α -Galactosylceramide in Mice

Mouse Strain	Stimulant (Dose)	Tissue/Serum	Readout	Result	Reference
C57BL/6	α-GalCer (1 µg)	Serum	IFN-γ	Peak at 24 hours	[4]
C57BL/6	α-GalCer (intraperitoneal injection)	Spleen	Increased frequency of iNKT cells	Significant increase	[6]
C57BL/6	α-GalCer pretreatment	Spleen and Liver	Decreased IL-1β expression by NKT cells	Significant decrease	[3]

Experimental Protocols

Protocol 1: In Vitro iNKT Cell Activation and Cytokine Release Assay

This protocol details the co-culture of iNKT cells with APCs pulsed with **C16 Galactosylceramide** to measure subsequent cytokine production.

Materials:

- **C16 Galactosylceramide**
- Vehicle (e.g., DMSO with sucrose, L-histidine, and Tween-20)[7]
- CD1d-expressing APCs (e.g., A20-CD1d B cell lymphoma line, bone marrow-derived dendritic cells, or PBMCs)
- iNKT cells (e.g., iNKT cell hybridoma or isolated primary iNKT cells)
- Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin-streptomycin, and β-mercaptoethanol)[8]
- 96-well flat-bottom culture plates

- Cytokine detection kit (e.g., ELISA or CBA) for IFN- γ and IL-4
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Preparation of **C16 Galactosylceramide**:
 - Reconstitute lyophilized **C16 Galactosylceramide** in the vehicle solution to a stock concentration of 100-200 μ g/mL. This may require sonication, vortexing, and gentle heating (e.g., 60°C) to ensure complete dissolution.[7]
 - Prepare serial dilutions of the **C16 Galactosylceramide** stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for pulsing (e.g., 0.1, 1, 10, 100 ng/mL).
- Pulsing of Antigen-Presenting Cells (APCs):
 - Harvest and count the CD1d-expressing APCs.
 - Resuspend the APCs in complete RPMI 1640 medium at a concentration of 1×10^6 cells/mL.
 - Add 1×10^5 APCs to each well of a 96-well plate.
 - Add the diluted **C16 Galactosylceramide** to the wells containing APCs and incubate for 2-4 hours at 37°C in a CO₂ incubator to allow for antigen loading.[9][10]
- Co-culture with iNKT Cells:
 - Following the pulsing period, add 5×10^4 iNKT cells to each well containing the pulsed APCs.[4]
 - Include appropriate controls:
 - Unpulsed APCs + iNKT cells (negative control)
 - APCs pulsed with vehicle + iNKT cells (vehicle control)

- iNKT cells alone (background control)
- Pulsed APCs alone (background control)
- Incubate the co-culture for 24-72 hours at 37°C in a CO₂ incubator.
- Cytokine Measurement:
 - After the incubation period, centrifuge the plate to pellet the cells.
 - Carefully collect the culture supernatant.
 - Measure the concentration of IFN-γ and IL-4 in the supernatants using an ELISA or Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.[8][9]

Protocol 2: iNKT Cell Proliferation Assay

This protocol assesses the proliferative response of iNKT cells to **C16 Galactosylceramide** presentation.

Materials:

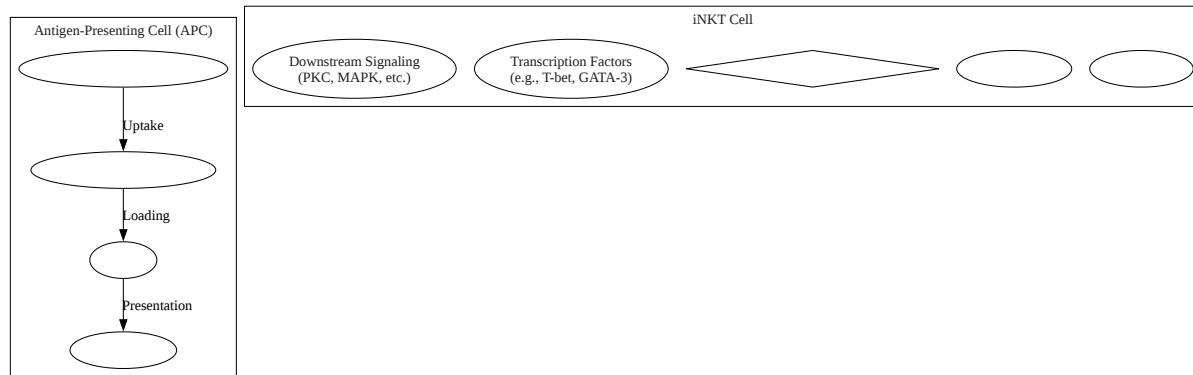
- All materials from Protocol 1
- Cell proliferation dye (e.g., CFSE)
- FACS buffer (PBS with 1% BSA)
- Flow cytometer
- Antibodies for flow cytometry (e.g., anti-CD3, anti-iNKT TCR)

Procedure:

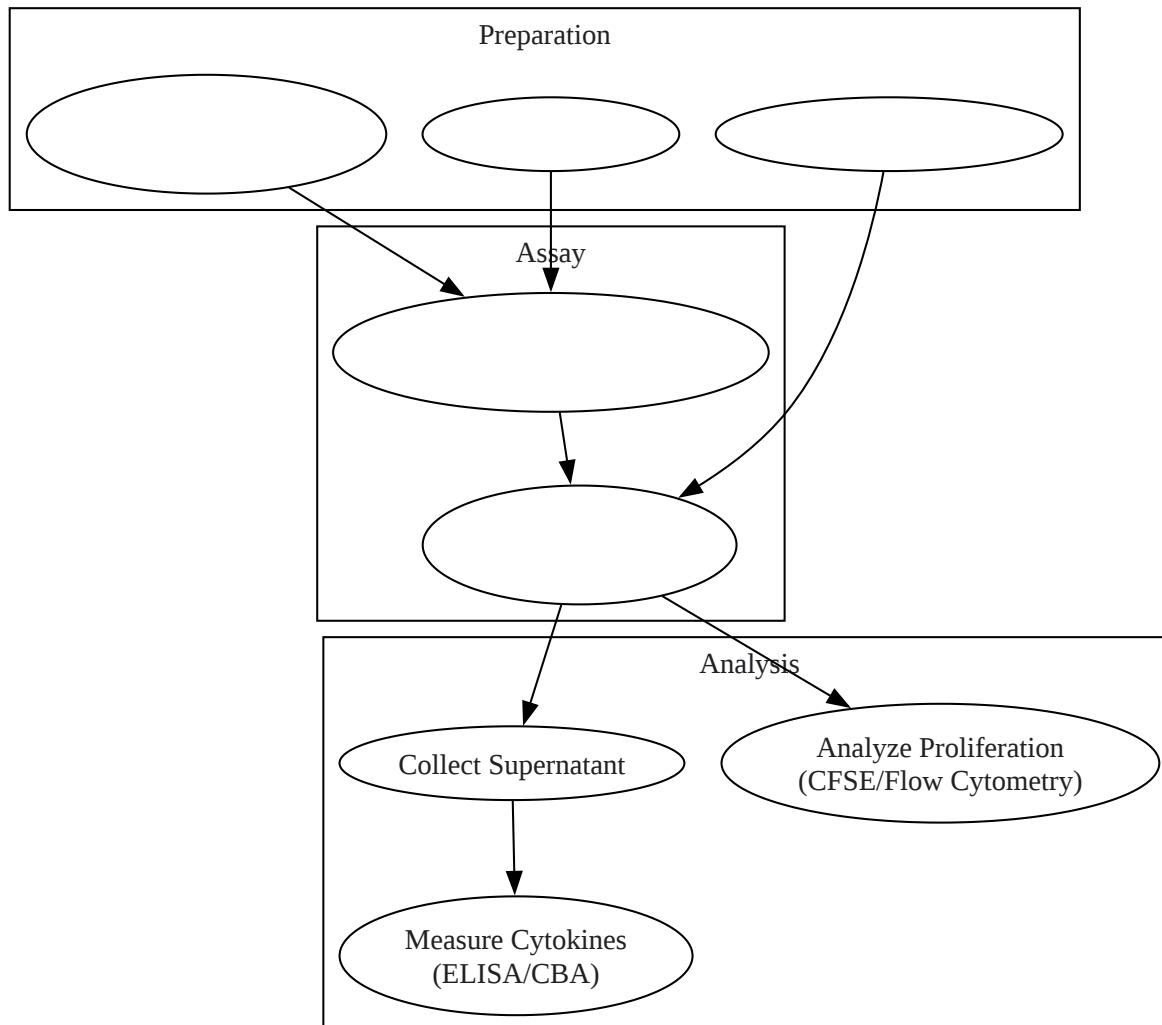
- Labeling iNKT Cells with CFSE:
 - Harvest and count the iNKT cells.
 - Resuspend the iNKT cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.

- Add CFSE to a final concentration of 0.5-5 μ M and incubate for 10 minutes at 37°C, protected from light.[11]
- Quench the labeling reaction by adding 5 volumes of cold complete RPMI 1640 medium.
- Wash the cells twice with complete RPMI 1640 medium to remove excess CFSE.
- Antigen Presentation and Co-culture:
 - Follow steps 1 and 2 from Protocol 1 to prepare and pulse the APCs with **C16 Galactosylceramide**.
 - Add the CFSE-labeled iNKT cells to the wells with the pulsed APCs.
 - Incubate the co-culture for 3-5 days at 37°C in a CO₂ incubator.
- Flow Cytometry Analysis:
 - Harvest the cells from the culture plate.
 - Stain the cells with fluorescently labeled antibodies specific for iNKT cell surface markers (e.g., anti-CD3 and an antibody specific for the invariant TCR).
 - Analyze the cells using a flow cytometer.
 - Gate on the iNKT cell population and assess proliferation by measuring the dilution of the CFSE signal. Each peak of decreasing fluorescence intensity represents a cell division.

Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular basis of lipid antigen presentation by CD1d and recognition by natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation or anergy: NKT cells are stunned by α -galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The iNKT cell ligand α -GalCer prevents murine septic shock by inducing IL10-producing iNKT and B cells [frontiersin.org]
- 4. Lipid and Carbohydrate Modifications of α -Galactosylceramide Differently Influence Mouse and Human Type I Natural Killer T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α -Galactosylceramide Analogs with Weak Agonist Activity for Human iNKT Cells Define New Candidate Anti-Inflammatory Agents | PLOS One [journals.plos.org]
- 6. ijaa.tums.ac.ir [ijaa.tums.ac.ir]
- 7. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 8. An Optimized Method for Isolating and Expanding Invariant Natural Killer T Cells from Mouse Spleen [jove.com]
- 9. Presentation of α -galactosylceramide by murine CD1d to natural killer T cells is facilitated by plasma membrane glycolipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding and Antigen Presentation of Ceramide-Containing Glycolipids by Soluble Mouse and Human Cd1d Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a novel α -galactosyl ceramide haptene-lipid antigen, a useful tool in demonstrating the involvement of iNKT cells in the production of antilipid antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: C16 Galactosylceramide in Cell-Based Antigen Presentation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019202#c16-galactosylceramide-in-cell-based-antigen-presentation-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com